1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride
Description
1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride is a piperazine derivative featuring a benzhydryl moiety (a central methylene group bonded to a 4-methoxyphenyl and phenyl group) attached to the piperazine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The 4-methoxyphenyl group may influence receptor binding affinity and metabolic stability compared to other substituents like chloro or methyl groups .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)-phenylmethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20;;/h2-10,18-19H,11-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUAGFRGQXAXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride are the serotonergic and dopaminergic receptors. These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
This compound interacts with its targets by binding to the serotonergic and dopaminergic receptors. This binding results in changes in the neurotransmitter levels, leading to altered neuronal activity.
Biochemical Pathways
The compound affects the serotonin and dopamine pathways. The downstream effects include changes in mood, cognition, and behavior. The exact biochemical pathways and their downstream effects are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to changes in neurotransmitter levels and neuronal activity. These changes can lead to alterations in mood, cognition, and behavior.
Biochemical Analysis
Biochemical Properties
It is known to have euphoric, stimulant properties comparable to those produced by amphetamine. It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties.
Biological Activity
1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This compound, often referred to as 1-(4-methoxyphenyl)piperazine (MeOPP), is structurally characterized by the attachment of a methoxy-substituted phenyl group to a piperazine moiety. Its biological activity has been explored in various studies, indicating potential applications in therapeutic settings as well as concerns regarding its safety profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
- Molecular Formula : CHNO·2HCl
- Molecular Weight : 302.22 g/mol
- Melting Point : 42-47 °C
The molecule features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.
Pharmacological Effects
- Serotonin Receptor Modulation :
- Antidepressant Activity :
- Cognitive Enhancer :
Toxicological Profile
Despite its potential therapeutic benefits, the safety profile of MeOPP raises concerns:
- Neurotoxicity :
- Metabolism and Excretion :
- Comparative Toxicity :
Case Studies
-
Toxicological Analysis :
- A systematic toxicological analysis using gas chromatography-mass spectrometry (GC-MS) was conducted on rats administered MeOPP. The study found significant levels of the compound and its metabolites in urine samples, suggesting reliable detection methods for monitoring exposure in both clinical and forensic settings .
- Behavioral Studies :
Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Neurotransmitter Modulation
Research indicates that 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride exhibits stimulant properties akin to those of amphetamines. This suggests potential applications in treating mood disorders such as depression and anxiety. The compound's ability to interact with serotonin and dopamine pathways is particularly noteworthy, as these neurotransmitters are crucial for mood regulation.
2. Potential Antidepressant Effects
Studies have shown that compounds similar to this compound can potentially enhance serotonin receptor activity. This modulation may lead to antidepressant effects, making it a candidate for further exploration in clinical settings .
3. Research on Structure-Activity Relationships (SAR)
Extensive SAR studies have been conducted to optimize the functional potency of related compounds at dopamine receptors. By modifying the aryl groups and the piperazine core, researchers aim to enhance therapeutic efficacy while minimizing side effects associated with dopamine receptor antagonism .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Stimulant Properties : Research has demonstrated that this compound can stimulate neurotransmitter release, suggesting potential applications in treating attention disorders or mood disorders.
- Therapeutic Compositions : Patents have been filed detailing the synthesis and therapeutic compositions containing derivatives of this compound, highlighting its potential use in various medical treatments .
- In Vivo Studies : Animal studies have shown that administration of related compounds can lead to significant behavioral changes consistent with antidepressant activity, further supporting the need for clinical trials .
Comparison with Similar Compounds
Structural Comparison
Piperazine derivatives are classified into benzylpiperazines (bearing a benzyl or substituted benzyl group) and phenylpiperazines (directly substituted with aryl groups). The target compound belongs to the benzylpiperazine subclass due to its benzhydryl substituent. Key structural analogs include:
Structural Implications :
- The 4-methoxy group in the target compound may enhance solubility via hydrogen bonding compared to meclizine’s chloro group, which increases lipophilicity .
Pharmacological Comparison
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents:
Key Findings :
- Antihistaminic Activity : Meclizine’s 4-chlorophenyl group contributes to potent H1 receptor antagonism, suggesting the target compound’s 4-methoxy substitution may alter potency or selectivity .
- Serotonergic Effects : 1-(4-Methoxyphenyl)piperazine acts on 5-HT1A/1B receptors, implying the target compound’s benzhydryl group could modulate similar pathways with enhanced blood-brain barrier penetration .
- Abuse Potential: BZP’s simple benzyl group correlates with dopamine release, whereas bulkier substituents (e.g., benzhydryl) may reduce stimulant effects .
Physicochemical and Pharmacokinetic Properties
Notable Trends:
- Hygroscopicity (common in dihydrochloride salts) necessitates careful storage to maintain stability .
Q & A
Q. What are the standard synthesis protocols for 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride?
The compound can be synthesized via condensation reactions involving piperazine derivatives and substituted benzyl halides. A common method involves reacting piperazine hexahydrate or piperazine dihydrochloride with chloroethoxyethanol or benzyl chloride derivatives under controlled heating (140°C) . For example, piperazine dihydrochloride is prepared by dissolving piperazine hexahydrate in ethanol, adding concentrated HCl, and crystallizing the product . Yield optimization requires precise stoichiometric ratios and purification via ethanol washing and drying at 100°C .
Q. How can researchers determine the purity and stability of this compound under different storage conditions?
Purity is typically assessed using HPLC or thin-layer chromatography (TLC) with UV detection, as outlined in pharmacopeial monographs . Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity. For instance, notes that glycylglycine (a related buffer) may hydrolyze over time, suggesting similar degradation risks for piperazine dihydrochloride in aqueous solutions. Long-term storage recommendations include airtight containers at 2–8°C to prevent hygroscopic absorption .
Q. What analytical techniques are recommended for characterizing its structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of methoxyphenyl and benzyl groups.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., F.W. 265.18 for the dihydrochloride salt ).
- X-ray Diffraction (XRD) : To validate crystalline structure, particularly given its reported melting point of 240°C .
- Titration : Using standardized NaOH to measure buffering capacity and pKa values (pK₁ = 5.32, pK₂ = 9.70 at infinite dilution ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pKa values when using this compound as a buffer?
Discrepancies often arise from ionic strength variations. recommends using the Debye-Hückel equation to extrapolate pKa values at infinite dilution, accounting for ionic strength effects. For example, pK₁ and pK₂ were recalculated to 5.32 and 9.70, respectively, using this method . Cross-validation with glass-electrode pH measurements in both distilled water and seawater can mitigate experimental errors .
Q. What strategies optimize its solubility for in vitro biological assays?
The compound’s solubility in DMSO (5 mg/mL when warmed ) makes it suitable for stock solutions. For aqueous assays, buffer systems (e.g., glycylglycine mixtures) enhance solubility while maintaining non-toxic properties . highlights that equimolar mixtures with glycylglycine prevent calcium/magnesium precipitation in seawater below pH 9.9, suggesting applicability in marine biology studies.
Q. How can researchers address challenges in detecting degradation products during long-term stability studies?
Degradation pathways may include hydrolysis or oxidation. Advanced LC-MS/MS workflows can identify low-abundance degradation products. warns against prolonged storage of aqueous solutions due to hydrolysis risks, recommending fresh preparation for critical experiments. Forced degradation studies under oxidative (H₂O₂), acidic (HCl), and thermal stress (40–60°C) can isolate and characterize degradation impurities .
Methodological Notes
- Safety : OSHA’s permissible exposure limit (PEL) for piperazine dihydrochloride is 5 mg/m³, requiring fume hood use and PPE .
- Data Contradictions : Synthesis yields vary between methods (e.g., 33 g via ethanol crystallization vs. higher yields with benzyl chloride ). Replication under controlled conditions is critical.
- Buffer Applications : Its low toxicity and buffering range (pH 5.3–9.7) make it suitable for cell culture and enzymatic assays, though glycylglycine mixtures are preferred for alkaline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
